molecular formula C10H7IO3 B8294201 (5-iodo-1-benzofuran-3-yl) acetate

(5-iodo-1-benzofuran-3-yl) acetate

Cat. No.: B8294201
M. Wt: 302.06 g/mol
InChI Key: APHMTZHXMGULRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-iodo-1-benzofuran-3-yl) acetate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an iodine atom at the 5-position and an acetate group at the 3-position of the benzofuran ring makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-iodo-1-benzofuran-3-yl) acetate typically involves the iodination of a benzofuran precursor followed by acetylation. One common method is the iodination of 1-benzofuran-3-yl acetate using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-iodo-1-benzofuran-3-yl) acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield (5-azido-1-benzofuran-3-yl) acetate .

Mechanism of Action

The mechanism of action of (5-iodo-1-benzofuran-3-yl) acetate involves its interaction with specific molecular targets in biological systems. The iodine atom and acetate group can influence the compound’s binding affinity and selectivity towards these targets. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-bromo-1-benzofuran-3-yl) acetate
  • (5-chloro-1-benzofuran-3-yl) acetate
  • (5-fluoro-1-benzofuran-3-yl) acetate

Uniqueness

Compared to its analogs, (5-iodo-1-benzofuran-3-yl) acetate has unique properties due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s reactivity and binding interactions with biological targets. This makes this compound particularly valuable in medicinal chemistry and other research applications .

Properties

Molecular Formula

C10H7IO3

Molecular Weight

302.06 g/mol

IUPAC Name

(5-iodo-1-benzofuran-3-yl) acetate

InChI

InChI=1S/C10H7IO3/c1-6(12)14-10-5-13-9-3-2-7(11)4-8(9)10/h2-5H,1H3

InChI Key

APHMTZHXMGULRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=COC2=C1C=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Place 2-carboxymethoxy-5-iodo-benzoic acid (Preparation 21a; 7 g, 21 mmol) acetic anhydride (35 ml), sodium acetate (4 g), and acetic acid (5 mL) into a 50 mL round bottom flask. Heat the resulting mixture at 140° C. under stirring for 5 h and cool to room temperature. Add water (12 mL) into the mixture gradually maintaining the temperature below 60° C. and continue to stir for 18 h. Dilute with water (200 mL) and collect the resulting precipitate via vacuum filtration. Wash the solid with water and dry to give the final product (6 g, 95%). MS (electrospray, m/z) 303 (M+1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
12 mL
Type
solvent
Reaction Step Six
Yield
95%

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